molecular formula C9H18N2O B2651723 N-(piperidin-3-yl)butanamide CAS No. 814916-94-4

N-(piperidin-3-yl)butanamide

Cat. No.: B2651723
CAS No.: 814916-94-4
M. Wt: 170.256
InChI Key: JBTMXZAUERTTFX-UHFFFAOYSA-N
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Description

“N-(piperidin-3-yl)butanamide” is a chemical compound with the molecular formula C9H18N2O . It is a type of piperidine derivative .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 170.25 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Gastric Acid Antisecretory Activity

N-(piperidin-3-yl)butanamide derivatives, specifically N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, have been synthesized and evaluated for their gastric acid antisecretory activity. These compounds were tested against histamine-induced gastric acid secretion in rats and showed significant antisecretory activity. The most potent compound within this group was identified, and the study also discussed the structure-activity relationships of these compounds (Ueda et al., 1991).

Molecular Structure and Docking Studies

Vibrational spectra studies, including Fourier-Transform Infrared and Raman spectra, were conducted on 2,2-diphenyl-4-(piperidin-1-yl)butanamide. The study utilized computational methods to understand the molecular structure and performed molecular docking to predict the biological activity of the compound. Notably, the compound demonstrated potential antidyskinetic activity, highlighting its potential in pharmaceutical applications (Mary et al., 2015).

CCR5 Binding and Antiviral Applications

Research has explored the binding of 2-aryl-4-(piperidin-1-yl)butanamines to the human CCR5, a receptor implicated in numerous physiological and pathological processes, including HIV infection. The study provided insights into the binding site and interaction of these compounds with CCR5, contributing to the development of new antiviral agents (Castonguay et al., 2003).

Mechanism of Action

While the specific mechanism of action for “N-(piperidin-3-yl)butanamide” is not mentioned in the search results, piperidine derivatives are known to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Future Directions

Piperidines, including “N-(piperidin-3-yl)butanamide”, continue to be an area of active research due to their importance in drug design . The development of new synthesis methods and the discovery of new biological applications are potential future directions .

Properties

IUPAC Name

N-piperidin-3-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTMXZAUERTTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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